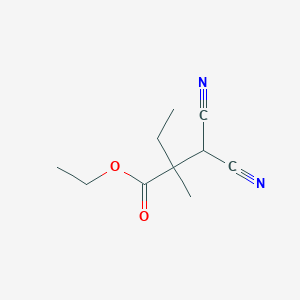
3-Amino-4-methoxy-2-(trifluoromethyl)pyridine
Übersicht
Beschreibung
3-Amino-4-methoxy-2-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse and depend on the specific derivative and its intended application . For example, the synthesis of pyridalyl, a TFMP derivative, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are largely determined by the presence of the fluorine atom and the pyridine moiety . These elements contribute to the unique physicochemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen
Synthesis of Aminopyrroles and Pyrrole Carboxylates
3-Amino-4-methoxy-2-(trifluoromethyl)pyridine serves as a key building block in the synthesis of various aminopyrroles and pyrrole carboxylates. For instance, Khlebnikov et al. (2018) utilized a trifluoromethyl-containing building block derived from this compound for the preparation of trifluoromethyl-substituted aminopyrroles. The method involves a ring expansion strategy using 2H-azirine and results in products that can be further transformed into diverse pyrrole derivatives (Khlebnikov et al., 2018).
Halogenation of Activated Pyridines
Canibano et al. (2001) researched the regioselective mono and dihalogenation of various pyridines, including amino, hydroxy, and methoxy pyridines. This study is relevant for understanding the chemical behavior of 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine under halogenation conditions, which can guide its applications in various synthetic pathways (Canibano et al., 2001).
Corrosion Inhibition in Industrial Applications
Ansari et al. (2015) investigated the role of pyridine derivatives, including compounds similar to 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine, in corrosion inhibition. The study found these compounds to be effective as mixed-type inhibitors, mainly cathodic, for mild steel in acidic environments. This highlights a potential industrial application of such pyridine derivatives in protecting metal surfaces against corrosion (Ansari et al., 2015).
Synthesis of Poly-Substituted Pyridines
Chen et al. (2010) developed a novel method for synthesizing poly-substituted pyridines, including 3-H, 3-F, and 3-trifluoromethyl pyridines, by breaking the C-F bond of fluoroalkyl groups. This research offers insights into the synthesis routes that could involve 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine or its derivatives (Chen et al., 2010).
Safety And Hazards
TFMP derivatives are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methoxy-2-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-13-4-2-3-12-6(5(4)11)7(8,9)10/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTUJJALQZDJLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-methoxy-2-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-Chloro-5-fluoropyrimidin-4-yloxy)-phenyl]-acrylamide](/img/structure/B1409099.png)


![1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one](/img/structure/B1409103.png)

![Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt](/img/structure/B1409108.png)

![[1-(4-Ethynylphenyl)cyclopropyl]methanol](/img/structure/B1409112.png)



![2-[2-hydroxy-5-(methylsulfonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1409118.png)

![5-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1409120.png)